3-Dehydrotrametenolic acid
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Overview
Description
3-Dehydrotrametenolic acid: is a lanostane-type triterpene acid isolated from the sclerotium of Poria cocos, a fungus commonly used in traditional Chinese medicine. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties .
Mechanism of Action
Target of Action
3-Dehydrotrametenolic acid primarily targets Caspase-3 and Lactate Dehydrogenase (LDH) . Caspase-3 is a crucial enzyme in the execution-phase of cell apoptosis, while LDH plays a significant role in the conversion of lactate to pyruvate, an essential step in cellular respiration.
Mode of Action
This compound induces apoptosis through the Caspase-3 pathway . It also acts as an LDH inhibitor , which can influence cellular respiration and energy production. Furthermore, it has been found to promote adipocyte differentiation in vitro .
Biochemical Pathways
The compound’s interaction with Caspase-3 leads to the induction of apoptosis, a biochemical pathway that results in programmed cell death . By inhibiting LDH, this compound can potentially disrupt normal cellular respiration and energy production .
Pharmacokinetics
It’s known that the compound is isolated from the sclerotium of poria cocos , suggesting it may be bioavailable through oral consumption as part of traditional medicine practices
Result of Action
This compound has been shown to have anti-tumor activity , anti-inflammatory effects , and anti-diabetic effects . Its induction of apoptosis could contribute to its anti-tumor activity, while its interaction with biochemical pathways could underlie its anti-inflammatory and anti-diabetic effects.
Biochemical Analysis
Biochemical Properties
3-Dehydrotrametenolic acid plays a significant role in biochemical reactions. It interacts with enzymes such as lactate dehydrogenase (LDH), inhibiting its activity . This interaction is crucial in regulating metabolic processes, particularly in conditions like cancer where LDH activity is often dysregulated .
Cellular Effects
This compound influences cell function in several ways. It induces apoptosis, a process of programmed cell death, which is a crucial mechanism in preventing the proliferation of cancer cells . It also promotes adipocyte differentiation, which is essential in the regulation of body fat and energy homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to LDH, inhibiting its activity and thereby altering cellular metabolism .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with LDH, a key enzyme in the glycolytic pathway . By inhibiting LDH, it can potentially alter metabolic flux and affect levels of various metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Dehydrotrametenolic acid is typically isolated from natural sources, particularly the sclerotium of Poria cocos. The extraction process involves several steps:
Extraction: The sclerotium is dried and ground into a fine powder. The powder is then subjected to solvent extraction using organic solvents such as methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques, such as column chromatography, to isolate this compound.
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the process would likely involve large-scale extraction and purification from Poria cocos, followed by rigorous quality control to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Dehydrotrametenolic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.
Substitution: This reaction can involve the replacement of functional groups with other substituents
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Dehydrotrametenolic acid has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenes and their derivatives.
Comparison with Similar Compounds
Pachymic Acid: Another triterpene isolated from Poria cocos with similar anti-inflammatory and anti-cancer properties.
Tumulosic Acid: A triterpene with anti-inflammatory and anti-diabetic effects.
Eburicoic Acid: Known for its anti-inflammatory and anti-cancer activities.
Uniqueness of 3-Dehydrotrametenolic Acid: this compound is unique due to its potent anti-diabetic effects and its ability to promote adipocyte differentiation, which is not as pronounced in other similar compounds .
Properties
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,14,20-21,24-25,31H,8,10,12-13,15-18H2,1-7H3,(H,32,33)/t20-,21-,24+,25+,28-,29-,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPLAAZRZNKRRY-GIICLEHTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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